Electrochemical Reduction Potential of Benzyl Disulfides Is Considerably More Positive Than That of para-Substituted Diaryl Disulfides
The electrochemical reduction of acyclic benzyl disulfides of general formula (X-C6H4-CH2-S-)2, including the –NO2 substituted member directly analogous to bis[(4-nitrophenyl)methyl] disulfide, occurs at a potential that is considerably greater (more positive, i.e., easier to reduce) than that observed for the corresponding para-substituted diaryl disulfides (X-C6H4-S-)2 [1]. In a systematic study of both cyclic and acyclic benzyl disulfides in N,N-dimethylformamide (DMF) using cyclic voltammetry and coulometry, the introduction of the methylene spacer between the aromatic ring and the disulfide bond was shown to decouple the π-system from the S–S bond, altering the dissociative electron transfer (DET) from a concerted to a stepwise mechanism for –NO2 and –CN substituted cases [1]. For the direct diaryl analog bis(4-nitrophenyl) disulfide, the standard reduction potential has been independently estimated in the range of -0.6 to -0.8 V vs. NHE in acetonitrile . The benzyl disulfide architecture shifts this potential toward more positive values (quantitatively, the benzyl series reduces at potentials 'considerably greater' than the diaryl series), meaning benzyl disulfides are thermodynamically more susceptible to reductive S–S bond cleavage [1].
| Evidence Dimension | Electrochemical reduction potential (E°) of the disulfide bond |
|---|---|
| Target Compound Data | Benzyl disulfides (X-C6H4-CH2-S-)2 reduce at potentials 'considerably greater' (more positive) than diaryl disulfides; DET is stepwise for –NO2/–CN substituents [1] |
| Comparator Or Baseline | Bis(4-nitrophenyl) disulfide: E° estimated as -0.6 to -0.8 V vs. NHE in acetonitrile |
| Quantified Difference | Qualitative shift to more positive reduction potential; 'considerably greater' per the primary literature [1]; precise ΔE° values not directly reported in a single comparative study |
| Conditions | N,N-dimethylformamide (DMF), heterogeneous electrochemical techniques (cyclic voltammetry, coulometry) [1]; acetonitrile, inert electrode for diaryl disulfide |
Why This Matters
A more positive reduction potential means easier S–S bond cleavage under reductive conditions, which directly impacts the utility of this compound in redox-responsive drug delivery, self-assembled monolayer (SAM) design, and electrochemical sensing applications where a lower activation barrier for disulfide reduction is advantageous.
- [1] Wallette AN, et al. Electrochemical Reduction of Cyclic and Acyclic Benzyl Disulfides. (CORE deposit record). Also: Antonello S, Meneses AB, Arévalo MC, et al. Electron Transfer to Sulfides and Disulfides: Intrinsic Barriers and Relationship between Heterogeneous and Homogeneous Electron-Transfer Kinetics. Chemistry – A European Journal, 2007, 13(28): 7983-7995. View Source
